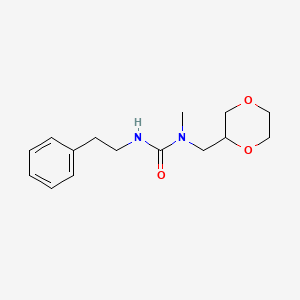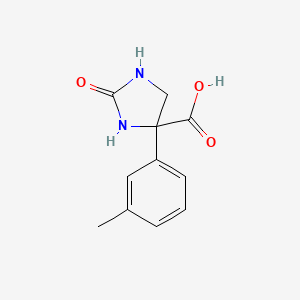
2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile is a synthetic compound with the molecular formula C12H13Br2NO and a molecular weight of 347.05 g/mol
Vorbereitungsmethoden
The synthesis of 2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile typically involves the bromination of phenol derivatives followed by subsequent reactions to introduce the acetonitrile group. The exact synthetic routes and reaction conditions can vary, but generally, the process includes:
Bromination: Phenol derivatives are brominated to introduce bromine atoms at specific positions on the aromatic ring.
Substitution Reaction: The brominated phenol undergoes a substitution reaction with an appropriate reagent to introduce the acetonitrile group.
Analyse Chemischer Reaktionen
2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. At low concentrations, it may act as an antagonist to certain biological receptors, while at higher concentrations, it can function as an electron acceptor, intercepting electrons at specific sites . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dibromo-3-isopropyl-6-methylphenoxy)acetonitrile can be compared with other similar compounds such as:
2,4-Dibromo-6-isopropyl-3-methylphenol: This compound shares a similar brominated phenol structure but lacks the acetonitrile group.
2,4-Dibromo-3-isopropyl-6-methylphenol: Another similar compound with a slightly different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2,4-dibromo-6-methyl-3-propan-2-ylphenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO/c1-7(2)10-9(13)6-8(3)12(11(10)14)16-5-4-15/h6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUQRNPLOOPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC#N)Br)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)
![[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine](/img/structure/B2780236.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)


![N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)
![Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2780246.png)
![5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2780248.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![(3Z)-3-{[(2-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2780251.png)


![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
